molecular formula C8H15NO B11058425 1-(2-Aminocyclohexyl)ethanone

1-(2-Aminocyclohexyl)ethanone

Cat. No.: B11058425
M. Wt: 141.21 g/mol
InChI Key: RSMJLVTUEVEHCL-UHFFFAOYSA-N
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Description

1-(2-Aminocyclohexyl)ethanone is an organic compound characterized by a cyclohexane ring substituted with an amino group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminocyclohexyl)ethanone can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitrocyclohexyl)ethanone using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-(2-nitrocyclohexyl)ethanone on a larger scale. This process is optimized for efficiency and yield, often utilizing continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminocyclohexyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products:

    Oxidation: 1-(2-Nitrocyclohexyl)ethanone.

    Reduction: 1-(2-Aminocyclohexyl)ethanol.

    Substitution: 1-(2-Halocyclohexyl)ethanone derivatives.

Scientific Research Applications

1-(2-Aminocyclohexyl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Aminocyclohexyl)ethanone exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethanone group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors.

Comparison with Similar Compounds

  • 1-(2-Hydroxycyclohexyl)ethanone
  • 1-(2-Methoxycyclohexyl)ethanone
  • 1-(2-Chlorocyclohexyl)ethanone

Comparison: 1-(2-Aminocyclohexyl)ethanone is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl, methoxy, and chloro analogs. This uniqueness makes it valuable for specific applications where the amino functionality is crucial.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(2-aminocyclohexyl)ethanone

InChI

InChI=1S/C8H15NO/c1-6(10)7-4-2-3-5-8(7)9/h7-8H,2-5,9H2,1H3

InChI Key

RSMJLVTUEVEHCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCCC1N

Origin of Product

United States

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